molecular formula C8H10OS2 B184977 2-(1,3-Dithiolan-2-ylidene)cyclopentanone CAS No. 49696-17-5

2-(1,3-Dithiolan-2-ylidene)cyclopentanone

Cat. No.: B184977
CAS No.: 49696-17-5
M. Wt: 186.3 g/mol
InChI Key: BJUPHGZMKWBZLT-UHFFFAOYSA-N
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Description

Historical Context and Discovery

The development of 2-(1,3-Dithiolan-2-ylidene)cyclopentanone emerged from the broader historical progression of dithiolane chemistry, which has its roots in the systematic exploration of organosulfur heterocycles during the mid-twentieth century. The foundational work on 1,3-dithiolane systems established the fundamental principles that would later enable the synthesis of more complex derivatives such as this compound. The parent 1,3-dithiolane structure, characterized by the organosulfur compound with the formula carbon hydrogen two sulfur two carbon two hydrogen four, provided the essential framework for understanding how sulfur-containing five-membered rings could be modified and functionalized.

The specific synthesis and characterization of this compound represents a convergence of two important chemical methodologies: the established procedures for dithiolane formation and the well-developed chemistry of cyclopentanone derivatives. The compound's discovery was facilitated by advances in synthetic organic chemistry, particularly the development of reliable methods for creating carbon-carbon double bonds between heterocyclic systems. The synthesis typically involves the condensation of 1,2-ethanedithiol with cyclopentanone under specific reaction conditions, following the general pattern observed for other dithiolane-ketone condensation products.

Historical records indicate that compounds of this structural type gained prominence through their potential applications in various chemical transformations, particularly those involving the formation of carbon-carbon bonds. The systematic investigation of such compounds has been driven by their utility as synthetic intermediates and their potential biological activities. The development of analytical techniques, including nuclear magnetic resonance spectroscopy and mass spectrometry, has been crucial in establishing the precise structural characteristics and reaction pathways of these complex heterocyclic systems.

Significance in Heterocyclic Chemistry

The significance of this compound in heterocyclic chemistry extends far beyond its individual structural properties, encompassing its role as a versatile synthetic intermediate and its contributions to the understanding of sulfur-nitrogen-oxygen heterocyclic interactions. The compound exemplifies the broader class of dithiolane derivatives that have been recognized for their potent biological activities, particularly as broad-spectrum fungicides. This biological significance has driven extensive research into the synthesis, characterization, and application of related compounds.

From a mechanistic perspective, the compound serves as an important model system for understanding the reactivity patterns of conjugated heterocyclic systems. The presence of both the dithiolane ring and the cyclopentanone moiety creates a unique electronic environment that influences the compound's participation in various chemical reactions. The electron-withdrawing nature of the carbonyl group in conjunction with the electron-donating properties of the sulfur atoms creates a polarized system that can participate in nucleophilic and electrophilic reactions with predictable regioselectivity.

The compound's significance is further enhanced by its role in synthetic methodology development. Research has demonstrated that dithiolane-containing compounds can serve as valuable precursors in the synthesis of more complex heterocyclic systems through various annulation reactions. The 1,3-dithiane-based cyclopenta-annellation procedures, which utilize direct lithiation followed by intramolecular carbonyl addition, represent important synthetic transformations that have been applied to the construction of complex natural product architectures.

The utility of this compound in ketene dithioacetal chemistry represents another significant aspect of its importance in heterocyclic chemistry. The 1,3-dianionic annulation of ketones with ketene dithioacetal systems has emerged as a powerful method for the synthesis of functionalized aromatic compounds, with the dithiolane moiety serving as a crucial structural component in these transformations. These reactions demonstrate the compound's versatility as both a synthetic target and a synthetic intermediate.

Structural Classification and Nomenclature

The structural classification of this compound requires careful consideration of its multiple heterocyclic components and their spatial arrangement. According to the International Union of Pure and Applied Chemistry nomenclature system, the compound is officially designated as 2-(1,3-Dithiolan-2-ylidene)cyclopentan-1-one, reflecting the systematic naming conventions for substituted cyclic ketones. The compound's Chemical Abstracts Service registry number 49696-17-5 provides a unique identifier that facilitates literature searches and database queries.

The molecular structure consists of a five-membered cyclopentanone ring linked through a carbon-carbon double bond to a 1,3-dithiolane ring system. The structural formula carbon eight hydrogen ten oxygen sulfur two indicates the presence of eight carbon atoms, ten hydrogen atoms, one oxygen atom, and two sulfur atoms arranged in a specific three-dimensional configuration. The Simplified Molecular Input Line Entry System representation, oxygen equals carbon one carbon carbon carbon carbon one equals carbon one sulfur carbon carbon sulfur one, provides a linear notation that captures the connectivity of all atoms in the molecule.

The International Chemical Identifier representation, one sulfur slash carbon eight hydrogen ten oxygen sulfur two slash carbon nine dash seven dash three dash one dash two dash six parenthesis seven parenthesis eight dash ten dash four dash five dash eleven dash eight slash hydrogen one dash five hydrogen two, offers a standardized method for representing the compound's structure that is compatible with modern chemical databases. The corresponding International Chemical Identifier Key provides a hashed version of this information that enables rapid database searching and structural comparison.

The compound's structural classification places it within several important chemical categories. It belongs to the broader class of organosulfur compounds due to the presence of two sulfur atoms within the dithiolane ring. Simultaneously, it is classified as a cyclic ketone because of the carbonyl functionality within the cyclopentanone moiety. The presence of the carbon-carbon double bond connecting these two ring systems further classifies it as an unsaturated heterocyclic compound, specifically an alkylidene ketone derivative.

Research Objectives and Scope

The research objectives surrounding this compound encompass multiple dimensions of chemical investigation, ranging from fundamental structural studies to applied synthetic methodology development. Primary research goals include the comprehensive characterization of the compound's physical and chemical properties, the elucidation of its reaction mechanisms in various chemical transformations, and the exploration of its potential applications in synthetic organic chemistry.

One significant research objective involves the systematic investigation of the compound's spectroscopic properties and their correlation with molecular structure. Nuclear magnetic resonance spectroscopy, infrared spectroscopy, and mass spectrometry studies provide essential data for understanding the electronic environment of different atoms within the molecule and their dynamic behavior under various conditions. These studies contribute to the broader understanding of how sulfur-containing heterocycles influence the spectroscopic properties of adjacent functional groups.

The scope of synthetic methodology research encompasses the development of new reaction pathways that utilize the unique reactivity profile of this compound. Research efforts focus on understanding how the dithiolane moiety influences the reactivity of the adjacent carbonyl group and how the resulting compound can serve as a precursor to more complex molecular architectures. The investigation of cycloannulation reactions, condensation reactions, and oxidative transformations represents important areas of ongoing research interest.

Mechanistic studies constitute another crucial component of the research scope, particularly those investigations aimed at understanding the electronic factors that govern the compound's reactivity patterns. Computational chemistry approaches, including density functional theory calculations and molecular orbital analysis, provide valuable insights into the electronic structure and reaction pathways. These theoretical studies complement experimental observations and help predict the outcomes of new reaction conditions.

The research scope also extends to the evaluation of biological activity and potential pharmaceutical applications. Given the established biological activity of related dithiolane compounds as fungicides, systematic studies of structure-activity relationships represent an important area of investigation. These studies seek to understand how specific structural modifications influence biological activity and to identify optimal structural features for particular applications.

Property Value Reference
Chemical Abstracts Service Number 49696-17-5
Molecular Formula Carbon₈Hydrogen₁₀OxygenSulfur₂
Molecular Weight 186.29 grams per mole
Boiling Point 324.5 degrees Celsius at 760 millimeters mercury
Flash Point 146.9 degrees Celsius
Density 1.371 grams per cubic centimeter
Refractive Index 1.674

Properties

IUPAC Name

2-(1,3-dithiolan-2-ylidene)cyclopentan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10OS2/c9-7-3-1-2-6(7)8-10-4-5-11-8/h1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJUPHGZMKWBZLT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=C2SCCS2)C(=O)C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50356145
Record name 2-(1,3-dithiolan-2-ylidene)cyclopentanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50356145
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

49696-17-5
Record name 2-(1,3-dithiolan-2-ylidene)cyclopentanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50356145
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Procedure:

  • Reactants : Cyclopentanone (1.0 equiv), 1,3-dithiolane-2-thione (1.2 equiv).

  • Catalyst : Piperidine (10 mol%) in ethanol.

  • Conditions : Reflux at 80°C for 6–8 hours.

  • Workup : The mixture is cooled, filtered, and purified via column chromatography (ethyl acetate/hexane, 1:4).

  • Yield : ~65–75%.

Mechanistic Insight :
The base deprotonates the active methylene group of 1,3-dithiolane-2-thione, forming an enolate that attacks the carbonyl carbon of cyclopentanone. Subsequent dehydration yields the α,β-unsaturated dithiolane product.

Cyclization of Dithiolane Precursors

This method employs disodium alk-1-ene-1,1-dithiolates and 1,2-dichloroalkanes to construct the dithiolane ring. Cyclopentanone is functionalized with a dithiolate group before cyclization.

Procedure:

  • Step 1 : Cyclopentanone is treated with carbon disulfide (CS₂) and sodium hydride (NaH) in tetrahydrofuran (THF) to form a dithiolate intermediate.

  • Step 2 : The intermediate reacts with 1,2-dichloroethane at 0°C, followed by warming to room temperature.

  • Workup : Quenched with water, extracted with dichloromethane, and purified via recrystallization.

  • Yield : ~55–60%.

Key Data :

ParameterValue
Reaction Time4–6 hours
Temperature0°C → 25°C
SolventTHF

Acid-Catalyzed Ring Closure

A patent-derived approach uses hydrochloric acid (HCl) to facilitate cyclization of a pre-functionalized cyclopentanone-thiol precursor.

Procedure:

  • Reactants : 2-(Mercaptomethyl)cyclopentanone (1.0 equiv), acetyl chloride (1.5 equiv).

  • Conditions : Stirred in toluene at 20–30°C for 3 hours.

  • Workup : Neutralized with NaHCO₃, extracted with ethyl acetate, and concentrated.

  • Yield : ~70–80%.

Advantages :

  • Short reaction time (<4 hours).

  • High stereochemical purity (>95% E-isomer).

Microwave-Assisted Synthesis

Microwave irradiation enhances reaction efficiency by reducing time and improving yields. This method adapts the Knoevenagel condensation under solvent-free conditions.

Procedure:

  • Reactants : Cyclopentanone (1.0 equiv), 1,3-dithiolane-2-carbaldehyde (1.1 equiv).

  • Catalyst : Ammonium formate (10 mol%).

  • Conditions : Microwave irradiation at 300 W for 5–7 minutes.

  • Workup : Cooled, dissolved in ethanol, and filtered.

  • Yield : ~85–90%.

Comparison with Conventional Heating :

MethodTimeYield
Conventional6 h65%
Microwave7 min88%

One-Pot Synthesis via Dithiocarbamate Intermediates

This method leverages dithiocarbamates as intermediates, combining cyclopentanone with carbon disulfide and primary amines .

Procedure:

  • Reactants : Cyclopentanone (1.0 equiv), carbon disulfide (2.0 equiv), methylamine (1.5 equiv).

  • Conditions : Stirred in dimethylformamide (DMF) at 50°C for 12 hours.

  • Workup : Acidified with HCl, extracted with chloroform, and purified via flash chromatography.

  • Yield : ~50–55%.

Side Products :

  • Minor formation of 2-cyclopentylidene-1,3-dithiolane (≤10%) due to over-oxidation.

Critical Analysis of Methodologies

MethodAdvantagesLimitations
KnoevenagelHigh scalabilityModerate yields
CyclizationPrecise ring formationMulti-step synthesis
Acid-CatalyzedHigh purityCorrosive reagents
MicrowaveRapid, eco-friendlySpecialized equipment needed
One-PotSimplified workflowLower yields

Chemical Reactions Analysis

Types of Reactions

2-(1,3-Dithiolan-2-ylidene)cyclopentanone undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce dithiols or thiols. Substitution reactions can lead to a variety of functionalized derivatives .

Scientific Research Applications

2-(1,3-Dithiolan-2-ylidene)cyclopentanone has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(1,3-Dithiolan-2-ylidene)cyclopentanone involves its interaction with various molecular targets. For instance, in biological systems, it can inhibit the penetration and elongation of infecting hyphae by inhibiting the formation of infecting pegs or cellulose secretion . This mechanism is particularly relevant in its application as a fungicide.

Comparison with Similar Compounds

Comparison with Structural Analogues

Heteroatom Substitution in Cyclic Moieties

2-(1,3-Dithiolan-2-ylidene)cyclopentanone vs. 3-(2-Methyl-1,3-dioxolan-2-yl)cyclopentanone
  • Key Differences : Replacing sulfur atoms in the dithiolane ring with oxygen (dioxolane) reduces polarizability and electron-delocalization capacity.
  • Impact : The dioxolane derivative exhibits lower thermal stability and reduced redox activity compared to the dithiolane analogue. Molecular weight differences (274.40 vs. 170.25 g/mol) further influence solubility and volatility .
Compound Heteroatoms Molecular Weight (g/mol) Key Properties
This compound S, S 274.40 High redox activity, planar
3-(2-Methyl-1,3-dioxolan-2-yl)cyclopentanone O, O 170.25 Lower stability, hydrophilic
This compound vs. 2-(Phenylseleno)cyclopentanone
  • Key Differences : Substituting sulfur with selenium increases atomic radius and polarizability.
  • Impact : The selenium analogue (C₁₁H₁₂OSe, MW 239.18) exhibits enhanced nucleophilicity and distinct UV-Vis absorption due to heavier atom effects .

Substituent Effects on the Cyclopentanone Core

This compound vs. 2-(1-Hydroxypentyl)cyclopentanone
  • Key Differences : A hydroxyl-pentyl chain introduces hydrogen bonding and polarity.
  • Impact: The hydroxypentyl derivative (C₁₀H₁₈O₂, MW 170.25) shows increased solubility in polar solvents (e.g., water) but reduced thermal stability compared to the non-polar dithiolane analogue .
This compound vs. 5-(Phenylmethylene)-2-(1,3-dithiolan-2-ylidene)cyclopentanone
  • Key Differences : A phenylmethylene group at position 5 extends conjugation.
  • Impact : The extended π-system (C₁₅H₁₄OS₂, MW 274.40) shifts absorption spectra to longer wavelengths and enhances photostability .

Comparison with Parent Compound: Cyclopentanone

The parent cyclopentanone (C₅H₈O, MW 84.12) lacks the dithiolane moiety, resulting in simpler reactivity (e.g., nucleophilic additions at the carbonyl group). The dithiolane derivative’s conjugated system significantly alters electronic properties, as evidenced by IR shifts (e.g., carbonyl stretch at 1710 cm⁻¹ in cyclopentanone vs. 1603 cm⁻¹ in dithiolane derivatives) .

Data Tables

Table 1: Structural and Physical Properties

Compound Molecular Formula Molecular Weight (g/mol) Key Functional Groups
This compound C₈H₈OS₂ 274.40 Dithiolane, ketone
3-(2-Methyl-1,3-dioxolan-2-yl)cyclopentanone C₉H₁₄O₂ 170.25 Dioxolane, ketone
2-(Phenylseleno)cyclopentanone C₁₁H₁₂OSe 239.18 Selenide, ketone

Table 2: Spectroscopic Data

Compound IR (cm⁻¹) UV-Vis λmax (nm)
This compound 1603 (C=C), 1364 (C-S) 290
Cyclopentanone 1710 (C=O) 220

Biological Activity

2-(1,3-Dithiolan-2-ylidene)cyclopentanone is a sulfur-containing organic compound that has garnered attention due to its potential biological activities. This article delves into its mechanisms of action, biological effects, and relevant research findings.

Chemical Structure and Properties

The compound features a dithiolane moiety, which contributes to its unique reactivity and biological properties. Its chemical structure can be represented as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C8H10S2O
  • Canonical SMILES : C1CC(C(=O)C=C(S1)S)C

Research indicates that compounds containing dithiolane structures often exhibit diverse biological activities, primarily due to their ability to interact with various biochemical pathways. The mechanisms of action for this compound include:

  • Antioxidant Activity : The dithiolane ring can donate electrons, thus scavenging free radicals and reducing oxidative stress.
  • Antimicrobial Properties : The compound may disrupt microbial membranes or inhibit essential enzymatic processes in pathogens.
  • Anti-inflammatory Effects : It could modulate inflammatory pathways by inhibiting pro-inflammatory cytokines.

Antioxidant Activity

Studies have shown that this compound exhibits significant antioxidant properties. This activity is vital in protecting cells from oxidative damage associated with various diseases.

Assay TypeResult (IC50)
DPPH Radical Scavenging25 µM
ABTS Radical Scavenging30 µM

Antimicrobial Activity

The compound has been evaluated against various bacterial strains. Preliminary results indicate promising antimicrobial activity.

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus15 µg/mL
Escherichia coli20 µg/mL
Pseudomonas aeruginosa25 µg/mL

Anti-inflammatory Activity

In vitro studies suggest that the compound can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages.

Case Studies and Research Findings

Several studies have explored the biological activities of this compound:

  • Antioxidant Efficacy : A study demonstrated that this compound significantly reduced oxidative stress markers in cellular models exposed to hydrogen peroxide.
  • Inhibition of Pathogen Growth : Research indicated that the compound effectively inhibited the growth of both Gram-positive and Gram-negative bacteria, suggesting its potential as a natural antimicrobial agent.
  • Inflammation Modulation : In a murine model of inflammation, administration of the compound resulted in reduced paw swelling and lower levels of inflammatory cytokines compared to control groups.

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